molecular formula C7H6F3N3O B12959856 N-Hydroxy-5-(trifluoromethyl)nicotinimidamide

N-Hydroxy-5-(trifluoromethyl)nicotinimidamide

Cat. No.: B12959856
M. Wt: 205.14 g/mol
InChI Key: DZVIJVASEYTPNK-UHFFFAOYSA-N
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Description

N-Hydroxy-5-(trifluoromethyl)nicotinimidamide is a chemical compound with the molecular formula C7H5F3N2O It is known for its unique structure, which includes a trifluoromethyl group attached to a nicotinimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-(trifluoromethyl)nicotinimidamide typically involves the reaction of 5-(trifluoromethyl)nicotinic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the imidamide structure. The reaction conditions may include:

    Temperature: Moderate temperatures (e.g., 50-70°C) are often used.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Dehydrating agents such as thionyl chloride or phosphorus oxychloride may be used.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Depending on the scale, either batch reactors or continuous flow reactors may be employed.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-(trifluoromethyl)nicotinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nicotinimidamides with various functional groups.

Scientific Research Applications

N-Hydroxy-5-(trifluoromethyl)nicotinimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Hydroxy-5-(trifluoromethyl)nicotinimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-5-methyl-nicotinimidamide
  • N-Hydroxy-5-chloromethyl-nicotinimidamide
  • N-Hydroxy-5-bromomethyl-nicotinimidamide

Uniqueness

N-Hydroxy-5-(trifluoromethyl)nicotinimidamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C7H6F3N3O

Molecular Weight

205.14 g/mol

IUPAC Name

N'-hydroxy-5-(trifluoromethyl)pyridine-3-carboximidamide

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-1-4(2-12-3-5)6(11)13-14/h1-3,14H,(H2,11,13)

InChI Key

DZVIJVASEYTPNK-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=NC=C1C(F)(F)F)/C(=N/O)/N

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)C(=NO)N

Origin of Product

United States

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